Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C13H10F3NO3 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Reactions and Heterocycle Synthesis
Irradiation of 3-phenyl-2H-azirines in the presence of carboxylate esters leads to the formation of 5-alkoxy-3-oxazolines, a process that involves regiospecific addition to the azirine-derived benzonitrile-methylide dipole. These heterocycles are significant due to their potential applications in synthesizing various 5-alkoxy-3-oxazolines, highlighting a method to access relatively unknown compounds through spectral data and X-ray crystallography (Gilgen et al., 1975).
Stereoselective Synthesis
The Ph3P–CCl4–Et3N system has been employed for the stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates from N-Boc-β-amino alcohols. This method demonstrates a useful application in creating stereoselectively enriched compounds, which is crucial for drug synthesis and chemical research (Madhusudhan et al., 2003).
Michael-like Addition Strategy
The precursor ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was utilized in a Michael-like addition strategy to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This approach explores the versatility of Michael-like additions in synthesizing compounds with potential biological activities, highlighting the reaction's efficiency in producing target molecules (Boy & Guernon, 2005).
Crystal Structure Analysis
Ethyl 2-aminooxazole-5-carboxylate's crystal structure analysis contributes to understanding molecular conformation and intermolecular interactions. Such studies are fundamental in material science and drug design, offering insights into the structural basis of compound properties (Kennedy et al., 2001).
Bridged-Ring Nitrogen Compounds
The synthesis of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate demonstrates a novel approach to creating bridged-ring nitrogen compounds. This synthesis route offers a new pathway to explore conformationally restricted analogues, important for the development of therapeutics and materials (Ezema et al., 2015).
Properties
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYABCOBBYGRJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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